
Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline
描述
Bleomycin sulfate from Streptomyces verticillus, BioXtra, crystalline is a useful research compound. Its molecular formula is C110H168N34O46S7 and its molecular weight is 2927.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Bleomycin sulfate, derived from the bacterium Streptomyces verticillus, is a glycopeptide antibiotic widely recognized for its antitumor properties. This article explores its biological activity, focusing on its mechanisms of action, clinical applications, and potential toxicities.
Bleomycin exerts its cytotoxic effects primarily through the following mechanisms:
- DNA Damage : Bleomycin binds to DNA and induces strand breaks. This occurs through the generation of free radicals, which leads to oxidative damage to cellular components, particularly nucleic acids. The drug's ability to cleave DNA is crucial for its antitumor efficacy .
- Cell Cycle Arrest : The drug is known to cause cell cycle arrest at the G2 phase, preventing cellular proliferation. This is significant in cancer treatment as it halts the growth of rapidly dividing tumor cells .
- Antimicrobial Activity : Beyond its antitumor effects, bleomycin also exhibits antimicrobial properties against various pathogens. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
2. Clinical Applications
Bleomycin is primarily used in the treatment of various malignancies:
- Hodgkin's Lymphoma : It is a key component of the ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) for treating Hodgkin's lymphoma.
- Testicular Cancer : Bleomycin is effective in combination chemotherapy for testicular cancer, often leading to high cure rates.
- Skin Conditions : The drug has been utilized in dermatology for conditions such as warts and skin cancers due to its localized effects when injected .
3. Toxicity and Side Effects
Despite its therapeutic benefits, bleomycin is associated with significant toxicities:
- Pulmonary Toxicity : A major concern with bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. This condition can occur even at low doses and may be exacerbated by factors such as prior lung disease or concurrent iron administration .
- Dermatological Reactions : Patients may experience skin reactions ranging from erythema to ulceration at injection sites.
- Fever and Chills : These systemic reactions can occur during treatment and may require management with antipyretics .
Case Study 1: Pulmonary Toxicity
A 52-year-old male developed severe dyspnea after receiving a cumulative dose of 360 mg of bleomycin over eight weeks. Imaging revealed interstitial pneumonitis, confirmed by biopsy. The patient responded well to steroid therapy following the cessation of bleomycin .
Case Study 2: Efficacy in Skin Lesions
A study reported successful treatment of condyloma acuminatum with bleomycin injections spaced two weeks apart. After two sessions, significant lesion reduction was observed .
5. Research Findings
Recent studies highlight ongoing research into enhancing the production and efficacy of bleomycin:
- Biosynthesis Enhancement : Research into the metabolic pathways of S. verticillus has identified key regulatory genes that could be manipulated to increase bleomycin yields in fermentation processes .
- Structural Variants : Variations in the chemical structure of bleomycin derivatives have been investigated for improved therapeutic profiles and reduced toxicity .
6. Comparative Efficacy Table
Condition | Treatment Regimen | Outcome |
---|---|---|
Hodgkin's Lymphoma | ABVD (Adriamycin + Bleomycin + ...) | High cure rate |
Testicular Cancer | BEP (Bleomycin + Etoposide + Cisplatin) | Effective remission rates |
Condyloma Acuminatum | Bleomycin injections | Significant lesion reduction |
科学研究应用
Oncological Applications
1.1 Antitumor Activity
Bleomycin is primarily known for its role in treating various cancers, particularly germinal cell tumors, Hodgkin lymphoma, and non-Hodgkin lymphoma. Its efficacy is attributed to its ability to induce DNA damage selectively in malignant cells while sparing normal tissues to some extent.
-
FDA-approved Indications :
- Germinal cell tumors
- Gestational trophoblastic disease
- Hodgkin lymphoma
- Non-Hodgkin lymphoma
-
Non-FDA-approved Indications :
- Kaposi sarcoma
- Osteosarcoma
- Malignant melanoma
- Advanced mycosis fungoides
Bleomycin is also utilized in chemical pleurodesis, where it is injected into the pleural space to prevent fluid accumulation in patients with malignant effusions .
Dermatological Applications
2.1 Treatment of Skin Conditions
Bleomycin has shown promise in treating various dermatological conditions through intralesional injection. Notable applications include:
- Warts : A pilot study demonstrated an 84% cure rate for common warts after treatment with intralesional bleomycin, with minimal side effects reported .
- Venous Malformations : Bleomycin has been effective in treating venous malformations, showing significant improvement after multiple treatment sessions .
- Facial Vitiligo : Combined therapy using bleomycin and fractional laser treatments has yielded positive results in repigmentation .
Antifungal Activity
Recent studies have uncovered bleomycin's potential as an antifungal agent. It was identified as a candidate that inhibits phospholipid biosynthesis in fungi by disrupting mitochondrial function, leading to increased generation of reactive oxygen species (ROS) . This discovery opens avenues for exploring bleomycin's use against fungal infections.
Cellular Senescence
Research indicates that bleomycin induces cellular senescence in alveolar epithelial cells, characterized by increased β-galactosidase activity and irreversible growth arrest. This effect may contribute to pulmonary fibrosis, a significant adverse effect associated with bleomycin treatment .
Pulmonary Toxicity
Despite its therapeutic benefits, bleomycin is associated with pulmonary toxicity (BPT), which can lead to severe complications such as interstitial pneumonia and pulmonary fibrosis. Monitoring for these adverse effects is crucial during treatment .
Data Summary Table
Application Area | Specific Use Cases | Efficacy Rate | Notes |
---|---|---|---|
Oncology | Germinal cell tumors, Hodgkin lymphoma | High efficacy | FDA-approved |
Dermatology | Warts, venous malformations | Up to 84% | Intralesional injections |
Antifungal | Inhibition of fungal phospholipid synthesis | Promising preliminary results | Further studies needed |
Pulmonary Toxicity | Monitoring for BPT | Variable | Risk factors include cumulative dose |
化学反应分析
Chemical Reactions of Bleomycin Sulfate from Streptomyces verticillus, BioXtra, Crystalline
Bleomycin sulfate is a glycopeptide antibiotic with potent antineoplastic activity, derived from Streptomyces verticillus. Its chemical reactions are centered on DNA interaction, metal ion chelation, and oxygen-dependent radical generation. Below is a detailed analysis of these processes, supported by experimental and theoretical data.
DNA Binding and Metal Ion Chelation
Bleomycin binds to DNA via its bithiazole moiety, forming a complex that facilitates subsequent metal ion coordination . The primary metal ion involved is Fe²⁺ , which binds to the drug to form a reactive intermediate. This coordination is critical for initiating downstream oxidative reactions.
Key steps :
-
Fe²⁺ Chelation : Bleomycin complexes with Fe²⁺, forming a low-spin Fe(II)-bleomycin complex .
-
Oxygen Activation : In the presence of molecular oxygen (O₂), the Fe(II)-bleomycin complex undergoes activation, generating a paramagnetic species (activated bleomycin, ABLM) .
Oxygen-Dependent Radical Generation
The activated Fe(II)-bleomycin complex reacts with O₂ to produce reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (- OH) . These radicals mediate DNA strand cleavage.
Mechanism :
-
Fe(II)-Bleomycin + O₂ → Fe(III)-Bleomycin + ROS
The reaction involves a redox cycle where Fe²⁺ is oxidized to Fe³⁺, releasing ROS .
Kinetic Evidence :
-
Deuterium Isotope Effect : A k_H/k_D ≈ 3 indicates hydrogen atom abstraction is rate-determining .
-
ROS Acceleration : Weak X-H bond donors (e.g., ethanol) accelerate the reaction, confirming ROS involvement .
DNA Cleavage via Hydrogen Abstraction
ABLM directly abstracts a hydrogen atom from the C4′ position of deoxyribose in DNA, initiating strand scission. This step is supported by both experimental and computational studies .
Reaction Steps :
-
Hydrogen Atom Abstraction :
-
Strand Cleavage : The DNA radical undergoes β-elimination, leading to strand breaks .
Theoretical Insights :
-
Density Functional Theory (DFT) : Calculations confirm that ABLM is thermodynamically and kinetically competent for H-atom abstraction, favoring direct radical formation over O-O bond cleavage .
Self-Inactivation in Absence of DNA
When DNA is absent, Fe(II)-bleomycin undergoes self-inactivation, losing DNA cleavage activity. This process involves chemical modification of the bithiazole moiety, altering fluorescence properties .
Key Observations :
-
Fluorescence Changes : Aerobic Fe(II) addition reduces bithiazole fluorescence at 350 nm, indicating structural alteration .
-
EPR Spectra : The inactivated product retains Cu(II) binding capacity but shows altered EPR patterns compared to active bleomycin .
Comparison of Bleomycin Variants
Bleomycin sulfate consists of a mixture of bleomycin A2 (~70%) and B2 (~30%), differing in their terminal amine groups. Both variants exhibit similar DNA-cleavage mechanisms but differ in biological activity .
属性
IUPAC Name |
3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3S,4R,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium;sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C55H83N17O21S3.H2O4S/c2*1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-66-26)91-54-43(39(80)37(78)28(16-73)90-54)92-53-40(81)42(93-55(60)88)38(79)29(17-74)89-53)51(87)67-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-68-27(18-94-32)52-65-15-30(95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h2*14-15,18-19,21-25,28-29,34-43,53-54,64,73-75,77-81H,7-13,16-17,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,66,67,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t2*21-,22+,23+,24-,25-,28-,29+,34+,35+,36-,37+,38+,39-,40-,41-,42+,43-,53-,54-;/m00./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXTWFJZZAJGKA-CNLAFNBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC=C(S6)C(=O)NCCC[S+](C)C)O.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H168N34O46S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2927.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。